molecular formula C22H21FN4O2S B13351648 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B13351648
M. Wt: 424.5 g/mol
InChI Key: DHDNNWFNPYQLAI-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a 2-fluorophenyl group at position 3 and a sulfanyl-linked acetamide side chain. Its design aligns with trends in medicinal chemistry to optimize solubility, binding affinity, and stability through strategic substitutions .

Properties

Molecular Formula

C22H21FN4O2S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(2-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H21FN4O2S/c1-14(2)22(3,13-24)26-19(28)12-30-21-25-17-10-6-4-8-15(17)20(29)27(21)18-11-7-5-9-16(18)23/h4-11,14H,12H2,1-3H3,(H,26,28)

InChI Key

DHDNNWFNPYQLAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3F

Origin of Product

United States

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Overview

The compound has a molecular formula of C22H21FN4O2S and a molecular weight of 424.5 g/mol. Its unique structure includes:

  • Quinazolinone Core : A well-known scaffold in medicinal chemistry.
  • Cyano Group : This functional group may enhance biological activity through various mechanisms.
  • Fluorophenyl Moiety : The presence of fluorine can affect the compound's lipophilicity and receptor binding.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or receptor modulator . Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing cellular responses.

Biological Activity Data

Research has shown that compounds similar to this compound exhibit various biological activities:

Compound NameStructural FeaturesBiological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamideSimilar quinazolinone coreAnticancer properties
N-(benzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamideQuinazolinone core with chlorophenylAntimicrobial activity
2-{[3-(phenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamideSimpler structureLimited biological interactions

Study 1: Anticancer Activity

A study evaluating the anticancer properties of quinazolinone derivatives found that compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Study 2: Enzyme Inhibition

Another research investigation focused on the enzyme inhibition capabilities of similar compounds. It was demonstrated that these compounds could effectively inhibit specific kinases involved in cancer progression, suggesting a potential therapeutic application for this compound in oncology.

Study 3: Antimicrobial Properties

Research into the antimicrobial effects of related quinazolinone derivatives indicated that they could inhibit bacterial growth effectively. This suggests that this compound may also possess antimicrobial properties worth exploring further.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

Target Compound vs. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Quinazolinone Core: The target compound contains a 4-oxo-3,4-dihydroquinazolin-2-yl group, while the analog in lacks this ring system, instead featuring a simpler arylacetamide backbone.
  • Substituents : The target’s 2-fluorophenyl group contrasts with the 3,4-dichlorophenyl group in the analog. Fluorine’s electronegativity may enhance binding interactions compared to chlorine’s bulkier, lipophilic nature .
  • Side Chain: The target’s sulfanyl-linked 1-cyano-1,2-dimethylpropyl acetamide side chain differs from the thiazol-2-yl group in the analog. The cyano group may improve metabolic stability, while the thiazole ring in the analog could enhance coordination with metal ions .
Target Compound vs. N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
  • Quinazolinone Modification: Both compounds share a quinazolinone core, but the target’s 4-oxo-3,4-dihydroquinazolin-2-yl group is distinct from the 2,4-dioxo-1H-quinazolin-3-yl group in . The latter’s additional keto group may influence hydrogen-bonding capacity.
  • Substituent Position : The target’s 2-fluorophenyl group at position 3 contrasts with the 2,4-dichlorophenylmethyl group in the analog. Fluorine’s smaller size could reduce steric hindrance compared to dichlorophenyl .

Crystallographic and Conformational Analysis

  • Dihedral Angles: In , the dichlorophenyl and thiazol rings in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit a dihedral angle of 61.8°, influencing molecular packing and intermolecular interactions. The target compound’s 2-fluorophenyl and quinazolinone rings may adopt a distinct conformation due to fluorine’s electronic effects, though direct data are unavailable .
  • Hydrogen Bonding: Analogs like those in form inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif). The target’s cyano group could introduce alternative hydrogen-bonding or dipole interactions, altering crystal packing .

Physicochemical Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Molecular Weight ~440 g/mol (estimated) 314.16 g/mol 406.24 g/mol
Key Substituents 2-fluorophenyl, cyano-dimethylpropyl 3,4-dichlorophenyl, thiazol-2-yl 2,4-dichlorophenylmethyl, 2,4-dioxoquinazolin-3-yl
Polar Groups Cyano, sulfanyl, carbonyl Chlorine, thiazole, carbonyl Dichlorophenyl, dual keto groups
Predicted Solubility Moderate (cyano enhances polarity) Low (chlorine and thiazole increase lipophilicity) Low (dichlorophenyl and keto groups balance polarity)

Q & A

Q. What are the key considerations in optimizing the synthesis of this compound?

Synthesis requires careful optimization of reaction parameters, including temperature, solvent polarity, and catalyst selection. For example, the use of dichloromethane as a solvent and carbodiimide-based coupling agents (e.g., EDC·HCl) can improve intermediate formation. Purification via column chromatography or recrystallization is critical to isolate high-purity intermediates and the final product .

Q. Which spectroscopic techniques are essential for confirming the molecular structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is indispensable for verifying connectivity and substituent positions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy validates functional groups like amide C=O and cyano groups. X-ray crystallography provides definitive structural proof but requires high-quality single crystals .

Q. What in vitro assays are recommended for initial bioactivity screening?

Begin with enzyme inhibition assays targeting kinases or proteases, given the quinazolinone core’s known affinity for these targets. Antimicrobial activity can be assessed via broth microdilution (MIC determination), while cytotoxicity studies using cancer cell lines (e.g., MTT assay) provide preliminary pharmacological insights. Always include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay models be resolved?

Discrepancies may arise from differences in cell permeability, assay sensitivity, or off-target effects. Address this by:

  • Conducting orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
  • Validating target engagement using biophysical methods like SPR or ITC.
  • Performing pharmacokinetic studies to assess bioavailability and metabolic stability .

Q. What strategies resolve crystallographic disorder during X-ray structure determination?

For disordered regions (e.g., flexible alkyl chains), use SHELXL’s PART instruction to model alternative conformers. High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection improve electron density maps. If twinning is observed, refine using a twin law (e.g., HKLF 5 in SHELXL) .

Q. How can computational modeling elucidate the mechanism of action?

Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations to predict binding modes and stability. Validate predictions with mutagenesis studies or competitive binding assays. For example, docking the quinazolinone moiety into ATP-binding pockets of kinases can guide SAR studies .

Q. What challenges arise in achieving enantiomeric purity, and how are they mitigated?

The stereogenic center at the 1-cyano-1,2-dimethylpropyl group may lead to racemization during synthesis. Mitigate this by:

  • Using chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones).
  • Purifying via chiral HPLC (e.g., Daicel Chiralpak columns).
  • Monitoring enantiomeric excess (ee) using chiral NMR shift reagents or CD spectroscopy .

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